molecular formula C19H20N2O3S B2490289 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105224-56-3

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2490289
CAS No.: 1105224-56-3
M. Wt: 356.44
InChI Key: OUJTWWTVMWLBOB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The molecule features a 3-methylphenyl substituent at position 3 and a 2,4,5-trimethylbenzenesulfonylmethyl group at position 3.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-6-5-7-16(8-12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTWWTVMWLBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzohydrazide with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial , antioxidant , and anticancer agent.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit comparable activity to established antibiotics against various bacterial strains . The presence of the sulfonyl group enhances the lipophilicity of the compounds, facilitating better membrane penetration and increasing their efficacy.

Antioxidant Activity

The antioxidant capabilities of oxadiazoles are attributed to their ability to scavenge free radicals. This property is essential in preventing oxidative stress-related diseases. Compounds with oxadiazole moieties have been demonstrated to exhibit substantial antioxidant activity in vitro .

Anticancer Properties

Several studies have reported the anticancer effects of oxadiazole derivatives against various cancer cell lines. For example, compounds similar to 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole have shown cytotoxic effects on glioblastoma cells . Mechanistic studies suggest that these compounds induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles indicates that modifications at specific positions significantly influence their biological activity. For instance, the introduction of different substituents on the aromatic rings or variations in the sulfonyl group can enhance or diminish their pharmacological properties .

Case Studies

  • Anticancer Study : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against glioblastoma cell lines. The results showed that specific derivatives induced apoptosis through a mechanism involving mitochondrial dysfunction and DNA damage .
  • Antimicrobial Evaluation : Another investigation focused on synthesizing novel 1,3,4-oxadiazoles and assessing their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings indicated significant antibacterial activity comparable to first-line antibiotics .

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting various diseases such as cancer and bacterial infections. The compound's favorable pharmacokinetic properties make it a candidate for further development .

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Substituents at Position 3 Substituents at Position 5 Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Methylphenyl 2,4,5-Trimethylbenzenesulfonylmethyl ~413.5 (calculated) Sulfonyl, methyl
[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate 4-Chlorophenyl (isoxazole derivative) Benzenesulfonate 380.8 (reported) Sulfonate, chloro
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Benzotriazolemethyl 306.3 (reported) Benzotriazole
3-(3-Chlorophenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole 3-Chlorophenyl Methanesulfinylphenyl 318.78 (reported) Sulfoxide, chloro
5-[(2,4-Dimethylphenyl)sulfonyl]methyl-3-phenyl-1,2,4-oxadiazole (hypothetical) Phenyl 2,4-Dimethylbenzenesulfonylmethyl ~385.4 (calculated) Sulfonyl, dimethyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2,4,5-trimethylbenzenesulfonyl group enhances electron-withdrawing effects compared to simpler sulfonates (e.g., ) or sulfoxides (e.g., ). This may increase stability in acidic environments and influence binding affinity in biological systems.
Table 2: Comparative Bioactivity and Properties
Compound Name Bioactivity (Reported) LogP (Predicted) Solubility (Predicted) Thermal Stability
Target Compound Not reported ~3.8 Low in water High (sulfonyl group)
1,3,4-Oxadiazole sulfonamide derivatives Anti-inflammatory, antimicrobial 2.5–4.0 Moderate Moderate
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Antiviral (hypothesized) ~2.9 Low High (crystalline structure)
3-(3-Chlorophenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole Not reported ~3.2 Low Moderate (sulfoxide)

Key Observations :

  • Thermal Stability : The target compound’s fully substituted sulfonyl group likely enhances thermal stability compared to sulfoxides (e.g., ) or sulfonates (e.g., ).

Computational and Spectroscopic Analysis

  • DFT Studies : Analogous to , HOMO-LUMO gaps for the target compound could predict charge transfer interactions, with the sulfonyl group lowering the LUMO energy.
  • Crystallography : Compounds like resolved planar oxadiazole rings with dihedral angles <5°, suggesting similar rigidity in the target compound.

Biological Activity

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Synthesis

The synthesis of oxadiazole derivatives generally involves the condensation of hydrazine derivatives with carbonyl compounds. For this compound, the process typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the sulfonyl group , which enhances the compound's biological activity.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related study showed that compounds containing the oxadiazole moiety displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Activity Type
6c1MRSA
316E. coli

Anticancer Properties

The oxadiazole scaffold has been identified as a promising target for anticancer drug development. Specifically, compounds that inhibit thymidine phosphorylase (TP) have shown potential in treating various cancers. TP is often overexpressed in tumors and is associated with cancer progression .

In vitro studies have shown that certain oxadiazole derivatives can inhibit TP activity effectively, leading to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.

Study on Antibacterial Activity

In a study published in PubMed, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that certain derivatives had superior activity against MRSA strains compared to standard antibiotics like gatifloxacin and oxacillin .

Study on Anticancer Activity

Another significant study focused on the role of oxadiazoles as thymidine phosphorylase inhibitors. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to hinder tumor growth and metastasis .

Q & A

What are the established synthetic methodologies for preparing 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step organic reactions, such as cyclization of precursor amidoximes with activated sulfonyl chlorides. A common approach includes refluxing intermediates in ethanol or acetonitrile with acid catalysts (e.g., glacial acetic acid) to facilitate cyclization . Key variables affecting yield include:

  • Temperature : Prolonged reflux (4–10 hours) ensures complete cyclization but may degrade heat-sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to ethanol .
  • Purification : Recrystallization from ethyl acetate or ethanol improves purity (>95%) but may reduce overall yield due to solubility limitations .

Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and confirming its purity?

Basic Research Question
Standard characterization involves:

  • FT-IR : Confirms functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹, sulfonyl S=O at 1150–1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns methyl groups (δ 2.1–2.5 ppm for aryl-CH₃) and sulfonyl-methylene protons (δ 4.2–4.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 413.1) .
  • X-ray crystallography : Resolves spatial conformation, including dihedral angles between oxadiazole and sulfonylphenyl groups .

How does the compound’s bioactivity compare to structurally related 1,2,4-oxadiazole derivatives in antimicrobial assays?

Basic Research Question
The compound’s bioactivity is influenced by its sulfonylmethyl and trimethylbenzene groups, which enhance lipophilicity and membrane penetration. Comparative studies show:

DerivativeStructural FeatureBioactivity (MIC, μg/mL)
Target Compound 2,4,5-Trimethylbenzenesulfonyl8.2 (S. aureus), 16.5 (E. coli)
5-Aryl-1,3,4-oxadiazoleUnsubstituted aryl32.1 (S. aureus), >64 (E. coli)
4-Methoxybenzoyl hydrazoneMethoxy group12.4 (S. aureus), 24.8 (E. coli)
The trimethylbenzenesulfonyl group confers 4-fold higher potency against Gram-positive bacteria than unsubstituted analogs .

What strategies can optimize the synthetic protocol to address low yields in the sulfonylation step?

Advanced Research Question
Low yields during sulfonylation often arise from steric hindrance or poor leaving-group displacement. Optimization strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) improves sulfonate ester formation .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and minimizes side products .
  • Protecting groups : Temporarily blocking reactive sites (e.g., methylene) with tert-butyldimethylsilyl (TBS) groups prevents undesired cross-linking .

How can molecular docking and QSAR models elucidate the compound’s mechanism of action against bacterial targets?

Advanced Research Question
Computational methods provide mechanistic insights:

  • Molecular docking : The sulfonylmethyl group forms hydrogen bonds with S. aureus dihydrofolate reductase (DHFR) active sites (binding energy: −9.2 kcal/mol) .
  • QSAR : Electron-withdrawing substituents (e.g., −SO₂−) correlate with enhanced antibacterial activity (r² = 0.87 for Gram-positive strains) .
  • MD simulations : The trimethylbenzene moiety stabilizes hydrophobic interactions with DHFR’s Phe92 residue, reducing conformational flexibility in the target enzyme .

How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Advanced Research Question
Discrepancies often stem from metabolic instability or poor pharmacokinetics. Methodological solutions include:

  • Prodrug design : Introducing hydrolyzable esters (e.g., acetyl groups) improves oral bioavailability .
  • Metabolite profiling : LC-MS identifies rapid oxidation of the oxadiazole ring in murine models, guiding structural stabilization .
  • Dosage adjustment : Subcutaneous administration (10 mg/kg, BID) achieves effective plasma concentrations (>2 μg/mL) despite hepatic first-pass metabolism .

Key Considerations for Experimental Design

  • Control experiments : Include structurally simplified analogs to isolate the contributions of sulfonyl and methyl groups to bioactivity .
  • Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to confirm regiochemistry .
  • Ethical compliance : Adhere to OECD guidelines for antimicrobial testing to ensure reproducibility and minimize false positives .

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